molecular formula C19H23N3O3S B11063345 5-tert-butyl-2-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide

5-tert-butyl-2-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide

Cat. No.: B11063345
M. Wt: 373.5 g/mol
InChI Key: VERHIVLYHUAKRX-UHFFFAOYSA-N
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Description

5-tert-butyl-2-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide: is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and antifungal agents. The structure of this compound includes a tert-butyl group, an ethoxy group, and an indazole moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Indazole Core: The indazole ring can be synthesized through the cyclization of ortho-substituted hydrazines with aldehydes or ketones under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the indazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of tert-Butyl and Ethoxy Groups: The tert-butyl and ethoxy groups are usually introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-tert-butyl-2-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzymes, making it a candidate for drug development.

Medicine

Medically, sulfonamides are well-known for their antibacterial properties. This compound could be explored for its potential to inhibit bacterial growth or as a lead compound for the development of new antibiotics.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for antibacterial therapy.

    Indazole Derivatives: Compounds with similar indazole cores but different substituents.

Uniqueness

What sets 5-tert-butyl-2-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the tert-butyl and ethoxy groups can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

5-tert-butyl-2-ethoxy-N-(1H-indazol-7-yl)benzenesulfonamide

InChI

InChI=1S/C19H23N3O3S/c1-5-25-16-10-9-14(19(2,3)4)11-17(16)26(23,24)22-15-8-6-7-13-12-20-21-18(13)15/h6-12,22H,5H2,1-4H3,(H,20,21)

InChI Key

VERHIVLYHUAKRX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC3=C2NN=C3

Origin of Product

United States

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